N-(1-methyl-1H-pyrazol-4-yl)-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H17N5O3 |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-(1-methylpyrazol-4-yl)-2-[(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide |
InChI |
InChI=1S/C17H17N5O3/c1-21-9-11(8-18-21)19-16(23)10-25-12-4-5-14-13(7-12)17(24)22-6-2-3-15(22)20-14/h4-5,7-9H,2-3,6,10H2,1H3,(H,19,23) |
InChI Key |
LVGPCURDRYLLJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)COC2=CC3=C(C=C2)N=C4CCCN4C3=O |
Origin of Product |
United States |
Biological Activity
N-(1-methyl-1H-pyrazol-4-yl)-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following characteristics:
- Molecular Formula : C17H17N5O3
- Molecular Weight : 339.3 g/mol
- IUPAC Name : N-(1-methylpyrazol-4-yl)-2-[(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide
Research indicates that compounds containing quinazoline and pyrazole moieties often exhibit a range of biological activities, including:
- Antitumor Activity : Certain derivatives have been shown to inhibit various cancer cell lines by targeting specific kinases such as Aurora kinase and epidermal growth factor receptor (EGFR) .
- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated the ability to inhibit TNF-alpha production in vitro .
Biological Activity Data
The following table summarizes key findings from studies on similar compounds:
| Compound Type | Activity | Cell Line Tested | IC50 (µM) |
|---|---|---|---|
| Quinazoline Derivatives | Antitumor | A549 (lung cancer) | 3.35 - 5.59 |
| Pyrazole Substituted Quinazolines | Anti-inflammatory | HL60 (promyelocytic leukemia) | Potent inhibitor |
| Aurora Kinase Inhibitors | Antitumor | Various cancer lines | Effective at low concentrations |
Study 1: Antitumor Activity
In a study evaluating the antitumor properties of quinazoline derivatives, it was found that certain compounds exhibited potent inhibitory effects against the A549 cell line with IC50 values ranging from 3.35 to 5.59 µg/mL. This suggests a significant potential for development as anticancer agents .
Study 2: Anti-inflammatory Potential
Another research effort focused on the anti-inflammatory effects of similar compounds showed that they could effectively inhibit TNF-alpha production in HL60 cells. The most potent compound in this series did not exhibit significant cytotoxicity while effectively reducing inflammation markers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
